N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide is an organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a bromophenyl group, a methyl group, and a benzoxepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide typically involves the condensation of 4-bromobenzoic acid with 8-methyl-1-benzoxepine-4-amine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: N-(4-substituted phenyl)-8-methyl-1-benzoxepine-4-carboxamide derivatives.
Oxidation: Oxides or hydroxyl derivatives of the original compound.
Reduction: Amine derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Exhibits antimicrobial and antioxidant activities.
4-(4-bromophenyl)-thiazol-2-amine derivatives: Studied for their antifungal activity.
Uniqueness
N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine ring structure, which imparts distinct chemical properties and potential biological activities. Its combination of a bromophenyl group and a benzoxepine ring makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H14BrNO2 |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H14BrNO2/c1-12-2-3-13-11-14(8-9-22-17(13)10-12)18(21)20-16-6-4-15(19)5-7-16/h2-11H,1H3,(H,20,21) |
InChI Key |
OREAFSILGYXFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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